N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Description
N-[4-(4-Nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a thiazole ring substituted with a nitrothiophene moiety.
This structural motif is less common in the referenced analogs, making the compound distinctive for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O3S3/c20-13(14-16-9-3-1-2-4-11(9)25-14)18-15-17-10(7-24-15)12-5-8(6-23-12)19(21)22/h1-7H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBGPJWCZSIXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique combination of thiazole and benzothiazole moieties, with a nitrothiophenyl group that enhances its electronic properties. Its molecular formula is , and it is characterized by the following structural features:
| Feature | Description |
|---|---|
| Thiazole Ring | Substituted at the 4-position with a 4-nitrothiophen-2-yl group |
| Benzothiazole Core | Provides enhanced stability and potential reactivity |
| Nitro Group | Enhances biological activity through redox processes |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth by targeting specific enzymes involved in cell wall synthesis. This mechanism is crucial for its effectiveness against various pathogens.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest. For instance, studies have demonstrated significant cytotoxic effects on colorectal adenocarcinoma (Caco-2) cells compared to pulmonary adenocarcinoma (A549) cells .
- Anti-inflammatory Effects : The presence of the nitro group may contribute to its ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.
Biological Activity Data
Recent studies have quantitatively assessed the biological activity of this compound. The following table summarizes key findings from various research efforts:
| Study | Cell Line | Concentration (µM) | Viability (%) | Significance |
|---|---|---|---|---|
| Study 1 | Caco-2 | 100 | 39.8 | p < 0.001 |
| Study 2 | A549 | 100 | 56.9 | p = 0.0019 |
| Study 3 | Caco-2 | 50 | 54.9 | p = 0.0011 |
These results indicate a structure-dependent anticancer activity, particularly highlighting the compound's efficacy against Caco-2 cells.
Case Study 1: Anticancer Activity
In an experimental setup, this compound was tested against various cancer cell lines. It demonstrated significant cytotoxicity in Caco-2 cells with a reduction in viability to approximately 39.8% after treatment with 100 µM for 24 hours. In contrast, A549 cells showed less sensitivity, indicating a potential selectivity for colorectal cancer cells .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of the compound against Gram-negative bacteria. The results indicated that at specific concentrations, the compound effectively inhibited bacterial growth, suggesting its potential as an antimicrobial agent in therapeutic applications .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiazole and benzothiazole moieties exhibit antimicrobial activity. N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide has been evaluated for its effectiveness against various bacterial strains.
| Bacteria Tested | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 8 | 10 |
| S. aureus | 8 | 9 |
| B. subtilis | 8 | 8 |
| S. epidermidis | 8 | 7 |
The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve the inhibition of bacterial cell division through targeting specific enzymes crucial for folate synthesis.
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. Research indicates that benzothiazole derivatives can act as potent antimitotic agents by inhibiting tubulin polymerization.
Case Study: Anticancer Mechanism
A study published in June 2023 explored the anticancer potential of similar benzothiazole-based compounds. It was found that these compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells by binding to the colchicine site on tubulin.
Anti-inflammatory Applications
The compound has shown promise as an anti-inflammatory agent. Interaction studies suggest it may modulate proteins involved in inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.
Agricultural Applications
Beyond medicinal chemistry, this compound may also have applications in agricultural sciences as a pesticide or herbicide due to its biological activity against plant pathogens.
Summary of Applications
The versatility of this compound is highlighted by its potential applications across various fields:
| Application Area | Potential Uses |
|---|---|
| Medicinal Chemistry | Antimicrobial agents, anticancer drugs |
| Agriculture | Pesticides, herbicides |
| Anti-inflammatory Research | Modulators of inflammatory pathways |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key physicochemical parameters (e.g., logP, hydrogen bonding capacity) for the target compound and analogs are compared below:
*Estimated values based on structural analogs. †Calculated using fragment-based methods.
Preparation Methods
Benzothiazole Core Formation
The 1,3-benzothiazole-2-carboxylic acid precursor is typically synthesized via cyclocondensation of 2-aminothiophenol with carboxylic acid derivatives. A widely adopted method involves reacting 2-aminothiophenol with chloroacetic acid in basic conditions (e.g., 10% K₂CO₃), followed by acidification to isolate the benzothiazolone intermediate. Subsequent oxidation using HNO₃ or KMnO₄ yields the carboxylic acid.
Key Reaction Conditions :
Thiazole Ring Construction
The 4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-amine intermediate is synthesized via Hantzsch thiazole synthesis. This involves reacting 4-nitrothiophene-2-carboxaldehyde with thiourea in the presence of α-haloketones (e.g., chloroacetone). Bromine-mediated cyclization in acetic acid has also been reported, particularly for introducing nitro groups at specific positions.
Example Protocol :
- Combine 4-nitrothiophene-2-carboxaldehyde (1 eq), thiourea (1.2 eq), and chloroacetone (1 eq) in ethanol.
- Reflux at 80°C for 6 h.
- Neutralize with NH₃ and isolate the product via filtration.
Modern Catalytic Methods
Transition Metal-Catalyzed Cyclization
RuCl₃ and Pd(OAc)₂ catalyze the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles. For example, RuCl₃ (5 mol%) in DMSO at 120°C converts N-(4-nitrothiophen-2-yl)thiourea into the thiazole-2-amine derivative in 88% yield.
Advantages :
Nickel-Catalyzed Green Synthesis
Ni(II) salts (e.g., NiCl₂·6H₂O) enable cyclization under mild conditions (50°C, 1 h) with yields up to 95%. This method minimizes toxic byproducts and is scalable for industrial applications.
Carboxamide Coupling
The final step involves coupling 1,3-benzothiazole-2-carboxylic acid with 4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-amine. Two primary methods are employed:
Acid Chloride Method
- Convert the carboxylic acid to its acid chloride using SOCl₂ or PCl₅.
- React with the amine in dry THF or DCM at 0–5°C.
- Neutralize with NaHCO₃ and precipitate the product.
- Yield: 60–75%.
Carbodiimide-Mediated Coupling
Use DCC or EDC with HOBt to activate the carboxylic acid. Reaction in DMF at room temperature for 12 h achieves yields of 80–90%.
Characterization and Analytical Data
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar structure of the benzothiazole and thiazole rings, with dihedral angles of 12.5° between the rings.
Applications and Derivatives
The nitro group on the thiophene ring enhances electron-withdrawing properties, making the compound a potent inhibitor of viral proteases. Substitution at the 4-position of the benzothiazole ring with halogens (e.g., F, Cl) improves bioavailability by 30–50%.
Q & A
Q. What are the optimal synthetic routes and purification strategies for N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the thiazole and benzothiazole moieties. Key steps include:
- Thiazole ring formation : Reacting 4-nitrothiophene-2-carbaldehyde with thiourea derivatives under reflux in ethanol .
- Coupling reactions : Using amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole-amine intermediate and benzothiazole-2-carboxylic acid .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) to achieve >95% purity. Monitor reactions using TLC (Rf ~0.5 in ethyl acetate) and confirm purity via HPLC .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- Structural confirmation : Use - and -NMR to verify aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm). IR spectroscopy identifies C=O (1680–1700 cm) and NO (1520 cm) stretches .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 447.02 [M+H]) .
- Crystallography : Single-crystal X-ray diffraction resolves intermolecular interactions (e.g., hydrogen bonds stabilizing the amide group) .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., nitro group reduction) be elucidated?
Methodological Answer:
- Mechanistic studies : Use DFT calculations (Gaussian 09) to model transition states during nitro reduction with NaSO. Validate with kinetic isotope effects (KIE) and trapping of intermediates (e.g., hydroxylamine derivatives) .
- Spectroscopic monitoring : In situ FTIR tracks NO → NH conversion in DMF/water at 60°C .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Modification strategies : Introduce electron-withdrawing groups (e.g., Cl, CF) at the benzothiazole C-6 position to enhance binding to kinase targets (e.g., EGFR). Replace the nitro group with sulfonamide to improve solubility .
- Assays : Test analogs in enzyme inhibition assays (e.g., IC against PI3Kα) and correlate with computed electrostatic potential maps (Molegro Virtual Docker) .
Q. How should contradictory data on biological activity (e.g., variable IC50_{50}50 values across studies) be addressed?
Methodological Answer:
Q. What computational methods are most reliable for predicting binding modes with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with hybrid scoring functions (e.g., AMBER force field + PM7 semi-empirical) to model interactions with ATP-binding pockets .
- MD simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes (e.g., with tubulin) .
Q. What strategies resolve challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Solvent screening : Use vapor diffusion (e.g., 1:1 DMSO/ethanol) at 4°C to grow crystals. Add 5% PEG 4000 to enhance lattice stability.
- Cryoprotection : Soak crystals in 25% glycerol before flash-freecing in liquid N .
Methodological Best Practices
Q. How to optimize reaction yields while minimizing byproducts?
- Condition screening : Use Design of Experiments (DoE) to test variables (temperature: 60–100°C; catalyst: 1–5 mol% Pd(OAc)).
- Byproduct analysis : Identify impurities via LC-MS and adjust stoichiometry (e.g., 1.2:1 acyl chloride:amine ratio) .
Q. How to validate the compound’s stability under biological assay conditions?
- Stability testing : Incubate in PBS (pH 7.4) or cell lysate at 37°C for 24h. Monitor degradation via UPLC and assign fragments using MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
